Methyl nicotinate-2,4,5,6-D4
Overview
Description
Methyl nicotinate-2,4,5,6-D4 is a deuterated form of methyl nicotinate, a methyl ester of niacin (vitamin B3). This compound is characterized by the substitution of hydrogen atoms with deuterium at positions 2, 4, 5, and 6 on the pyridine ring. The molecular formula for this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound for tracing and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl nicotinate-2,4,5,6-D4 involves the deuteration of methyl nicotinate. The process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified through techniques such as distillation and crystallization to achieve the desired chemical purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Methyl nicotinate-2,4,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various nicotinic acid derivatives, alcohols, and substituted pyridine compounds .
Scientific Research Applications
Methyl nicotinate-2,4,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the pathways of niacin metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of niacin derivatives.
Industry: Applied in the development of deuterated drugs and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of methyl nicotinate-2,4,5,6-D4 is similar to that of methyl nicotinate. It acts as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is thought to involve the release of prostaglandin D2, which induces vasodilation of peripheral blood capillaries . The deuterium labeling does not significantly alter the biological activity but allows for precise tracking in metabolic studies.
Comparison with Similar Compounds
Methyl nicotinate: The non-deuterated form, used for similar applications but without the benefits of stable isotope labeling.
Nicotinamide-2,4,5,6-D4: Another deuterated form of a niacin derivative, used in similar research applications.
Uniqueness: Methyl nicotinate-2,4,5,6-D4 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways and reaction mechanisms is required .
Properties
IUPAC Name |
methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBADRVTZLEFNH-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221628 | |
Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345909-99-1 | |
Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345909-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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